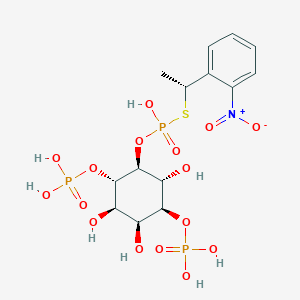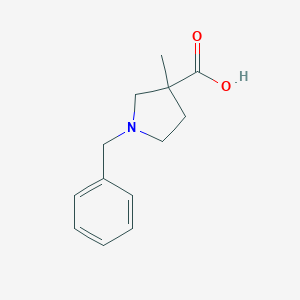
Caged 5-thio-insp3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Caged 5-thio-insp3 is a compound that has been widely used in scientific research for its ability to release inositol 1,4,5-trisphosphate (InsP3) upon exposure to light. InsP3 is an important intracellular messenger that plays a crucial role in regulating calcium signaling and cellular processes such as cell division, differentiation, and apoptosis. The caged 5-thio-insp3 compound has been synthesized using various methods and has been used in a variety of applications in scientific research.
Wirkmechanismus
Upon exposure to light, the photolabile protecting group of caged 5-thio-insp3 is cleaved, releasing Caged 5-thio-insp3. Caged 5-thio-insp3 then binds to its receptor on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This calcium release triggers various cellular processes, including muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
Caged 5-thio-insp3 has been shown to have various biochemical and physiological effects in cells and tissues. It has been shown to induce calcium release in a spatially and temporally controlled manner, allowing researchers to study the effects of calcium signaling on cellular processes. It has also been shown to regulate cell division, differentiation, and apoptosis, suggesting a potential role in the treatment of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of caged 5-thio-insp3 in scientific research has several advantages. It allows for the precise control of Caged 5-thio-insp3-mediated calcium signaling, allowing researchers to study the effects of calcium release on cellular processes. It also allows for the spatial and temporal control of calcium release, allowing for the investigation of calcium signaling in specific cell types and tissues. However, the use of caged 5-thio-insp3 also has limitations, including the potential for off-target effects and the need for specialized equipment to cleave the photolabile protecting group.
Zukünftige Richtungen
There are several future directions for the use of caged 5-thio-insp3 in scientific research. One direction is the development of more efficient and specific synthesis methods for caged 5-thio-insp3. Another direction is the investigation of the role of Caged 5-thio-insp3 in various diseases, including cancer and neurological disorders. Additionally, the development of new photolabile protecting groups and the optimization of light-induced cleavage methods could further improve the precision and specificity of caged 5-thio-insp3 in scientific research.
Synthesemethoden
The synthesis of caged 5-thio-insp3 involves the attachment of a photolabile protecting group to the 5-position of the inositol ring of Caged 5-thio-insp3. This protecting group prevents Caged 5-thio-insp3 from binding to its receptor until it is cleaved by exposure to light. The synthesis of caged 5-thio-insp3 can be achieved using various methods, including solid-phase synthesis, enzymatic synthesis, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Caged 5-thio-insp3 has been widely used in scientific research as a tool to study the role of Caged 5-thio-insp3 in various cellular processes. It has been used to investigate the spatiotemporal dynamics of Caged 5-thio-insp3-mediated calcium signaling in cells and tissues. It has also been used to study the role of Caged 5-thio-insp3 in regulating cell division, differentiation, and apoptosis.
Eigenschaften
CAS-Nummer |
165036-14-6 |
|---|---|
Molekularformel |
C14H22NO16P3S |
Molekulargewicht |
585.3 g/mol |
IUPAC-Name |
[(1R)-1-(2-nitrophenyl)ethyl]sulfanyl-[(1S,2R,3S,4S,5R,6S)-2,4,5-trihydroxy-3,6-diphosphonooxycyclohexyl]oxyphosphinic acid |
InChI |
InChI=1S/C14H22NO16P3S/c1-6(7-4-2-3-5-8(7)15(19)20)35-34(27,28)31-14-11(18)12(29-32(21,22)23)9(16)10(17)13(14)30-33(24,25)26/h2-6,9-14,16-18H,1H3,(H,27,28)(H2,21,22,23)(H2,24,25,26)/t6-,9+,10-,11-,12+,13+,14+/m1/s1 |
InChI-Schlüssel |
GPGJXNYNJPMDTP-MOWZACQSSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)O[C@H]2[C@@H]([C@H]([C@H]([C@H]([C@@H]2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
Kanonische SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])SP(=O)(O)OC2C(C(C(C(C2OP(=O)(O)O)O)O)OP(=O)(O)O)O |
Andere CAS-Nummern |
165036-14-6 |
Synonyme |
(S)-isomer of 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate) 2-(S-(1-(2-nitrophenyl)ethyl)thiophosphoryloxy)inositol 1,4-bis(dihydrogen phosphate) caged 5-thio-InsP3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide](/img/structure/B68040.png)
![2,6,13,16,19-Pentaoxapentacyclo[18.4.4.47,12.01,20.07,12]dotriacontane](/img/structure/B68041.png)

![N-{[(2R,3R,4R,5S)-5-(Cyanomethyl)-3,4-dihydroxy-2-pyrrolidinyl]methyl}acetamide](/img/structure/B68044.png)



